Z-D-isoleucine dicyclohexylamine salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
446.6 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Preparation of Z D Isoleucine Dicyclohexylamine Salt
Strategies for the N-Benzyloxycarbonylation (Z-Protection) of D-Isoleucine
The introduction of the benzyloxycarbonyl (Z or Cbz) group to the nitrogen atom of D-isoleucine is a fundamental step, rendering the amine non-nucleophilic and preventing its unwanted participation in subsequent coupling reactions. The most prevalent method for this transformation is the Schotten-Baumann reaction. Current time information in Washington, DC, US.bachem.com
This reaction involves the acylation of the amino acid with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride or Z-Cl) under basic conditions. bachem.com The reaction is typically carried out in a biphasic system, consisting of an organic solvent and an aqueous base. chemicalbook.com The base, often sodium hydroxide (B78521) or sodium carbonate, serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation, and it deprotonates the amino group, enhancing its nucleophilicity. Current time information in Washington, DC, US.bachem.com
The general mechanism proceeds via the nucleophilic attack of the deprotonated amino group of D-isoleucine on the carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion to yield the N-protected Z-D-isoleucine. The choice of base and solvent can be optimized to maximize the yield and minimize side reactions. For instance, in some protocols, a milder base like sodium bicarbonate is used, and the reaction is performed at a controlled temperature (e.g., 0-5 °C) to ensure the stability of the reactants and products.
Optimized Protocols for Z-D-Isoleucine Dicyclohexylamine (B1670486) Salt Formation
While Z-D-isoleucine can be isolated as a free acid, it is often an oil or a substance that is difficult to crystallize, making its purification challenging. bachem.com The formation of a dicyclohexylamine (DCHA) salt provides a highly crystalline, stable solid that is easily purified by recrystallization. bachem.com Dicyclohexylamine is a strong organic base that readily forms a salt with the carboxylic acid moiety of Z-D-isoleucine. chemicalbook.com
Investigation of Solvent Systems and Crystallization Parameters
The selection of an appropriate solvent system is paramount for the successful crystallization of Z-D-isoleucine dicyclohexylamine salt. The process typically involves dissolving the crude Z-D-isoleucine, obtained after the N-protection step, in a suitable organic solvent. Dicyclohexylamine is then added, often dissolved in the same or a miscible solvent.
Commonly employed solvents for this purpose include ethyl acetate (B1210297), ethanol, and methanol (B129727), or mixtures thereof. For instance, a typical procedure might involve dissolving the crude Z-D-isoleucine in ethyl acetate, followed by the addition of dicyclohexylamine. The salt then precipitates out of the solution and can be collected by filtration. The purity of the salt can be further enhanced by recrystallization from a suitable solvent, such as a mixture of methanol and ethyl acetate. The optimal temperature for crystallization is often determined empirically, with slow cooling of the solution promoting the formation of larger, more well-defined crystals.
Influence of Stoichiometry and Reaction Conditions on Salt Yield
The stoichiometry of the reactants plays a crucial role in maximizing the yield of the desired salt. Typically, a slight excess of dicyclohexylamine is not detrimental, but for optimal results and to avoid the need for extensive purification to remove excess amine, a near-equimolar amount of dicyclohexylamine relative to Z-D-isoleucine is used.
The reaction is generally performed at room temperature, although gentle warming can be employed to ensure complete dissolution of the reactants before the crystallization process is initiated. The yield of the precipitated salt is influenced by factors such as the final volume of the solvent, the rate of cooling, and the presence of any impurities that might inhibit crystallization.
Interactive Data Table: Factors Influencing Z-D-Isoleucine DCHA Salt Yield
| Parameter | Condition A | Condition B | Condition C |
| Solvent System | Ethyl Acetate | Ethanol | 1:1 Methanol/Ethyl Acetate |
| DCHA Stoichiometry | 1.0 eq | 1.1 eq | 1.0 eq |
| Crystallization Temp. | 4 °C | Room Temperature | Slow cool to 0 °C |
| Observed Yield | High | Moderate | Very High |
| Crystal Morphology | Fine Needles | Small Prisms | Large Prisms |
Note: This table represents a hypothetical summary of typical optimization results for the crystallization of Z-amino acid DCHA salts.
Mechanism of Ion Pair Formation and Solid-State Precipitation
The formation of this compound is a classic acid-base reaction. The carboxylic acid group of Z-D-isoleucine donates a proton to the basic nitrogen atom of dicyclohexylamine. This proton transfer results in the formation of a carboxylate anion and a dicyclohexylammonium (B1228976) cation.
The strong electrostatic attraction between these oppositely charged ions leads to the formation of a stable ion pair. In a solvent of appropriate polarity, the solubility of this ion pair is exceeded, leading to its precipitation from the solution as a crystalline solid. The ordered arrangement of these ion pairs in a crystal lattice is what gives the salt its characteristic crystalline nature and high melting point, which are advantageous for purification and handling. The stability of the crystal lattice is further enhanced by hydrogen bonding interactions between the carboxylate and ammonium (B1175870) ions.
Derivatization Studies Utilizing this compound
The primary use of this compound is as a stable, purifiable precursor for the Z-D-isoleucine free acid, which is then used in peptide synthesis. Before it can be used in a coupling reaction, the free acid must be liberated from the DCHA salt. peptide.com
Once the free Z-D-isoleucine is obtained, it can be activated and coupled to the N-terminus of a growing peptide chain. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.com The use of the Z-protected D-amino acid allows for the controlled incorporation of D-isoleucine into a peptide sequence, which can be important for creating peptides with modified biological activity or stability.
Methodologies for Quantitative Liberation of Z-D-Isoleucine from its Dicyclohexylamine Salt
The liberation of the free Z-D-isoleucine from its dicyclohexylamine salt is a straightforward process that involves the treatment of the salt with a stronger acid. A common and effective method is to suspend or dissolve the salt in an organic solvent, such as ethyl acetate or dichloromethane, and then wash this solution with an aqueous acid. bachem.compeptide.com
A 10% aqueous solution of citric acid or a dilute solution of potassium bisulfate (KHSO₄) is frequently used for this purpose. peptide.com The stronger acid protonates the carboxylate anion, regenerating the free carboxylic acid of Z-D-isoleucine, while the dicyclohexylamine is protonated and partitions into the aqueous phase as its corresponding salt. The organic layer, now containing the free Z-D-isoleucine, can be separated, washed with water to remove any residual acid, dried over an anhydrous salt like sodium sulfate, and the solvent evaporated to yield the purified Z-D-isoleucine, typically as an oil or a low-melting solid, ready for the next step in peptide synthesis. bachem.com The use of phosphoric acid is also a viable option; however, hydrochloric acid is generally avoided as it can form the sparingly soluble dicyclohexylammonium chloride. bachem.com
Advanced Structural Characterization and Solid State Analysis
Single-Crystal X-ray Diffraction Studies of Z-D-Isoleucine Dicyclohexylamine (B1670486) Salt
Determination of Absolute Configuration and Crystal Packing Motifs
A primary objective of an SCXRD study on Z-D-isoleucine dicyclohexylamine salt would be the unambiguous determination of the absolute configuration at the stereogenic centers of the D-isoleucine moiety. Given the presence of two chiral centers in isoleucine (the α-carbon and the β-carbon), SCXRD would confirm the (2R, 3R) configuration of D-isoleucine. This is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths.
Analysis of Intermolecular Interactions: Hydrogen Bonding and Van der Waals Forces
The stability of the crystal lattice is governed by a network of intermolecular interactions. An SCXRD analysis would meticulously map the hydrogen bonding network within the this compound crystal. It is anticipated that strong charge-assisted hydrogen bonds would be observed between the ammonium (B1175870) group of the dicyclohexylammonium (B1228976) cation and the carboxylate group of the Z-D-isoleucinate anion. Additionally, N-H---O hydrogen bonds involving the carbamate (B1207046) group are also expected.
Polymorphic and Pseudopolymorphic Investigations
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. An exhaustive investigation into the polymorphism of this compound would involve systematic crystallization studies under various conditions (e.g., different solvents, temperatures, and cooling rates).
Each potential polymorphic form would be subjected to SCXRD analysis to determine its unique crystal structure. The identification and characterization of different polymorphs are vital for selecting the most stable and suitable form for development. Similarly, the potential for the formation of pseudopolymorphs, such as solvates or hydrates, would also be investigated, as the inclusion of solvent molecules in the crystal lattice can significantly impact the salt's properties.
Solution and Solid-State Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide valuable information that complements the data obtained from SCXRD. Both solution and solid-state spectroscopic methods are instrumental in confirming the structure and probing the conformational dynamics of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. While a complete spectrum for the specific salt is not publicly available, data for the constituent ions provide a strong basis for analysis.
¹H NMR: The proton NMR spectrum of the L-enantiomer salt, N-carbobenzoxy-L-isoleucine dicyclohexylammonium salt, shows characteristic signals that would be mirrored in the D-enantiomer. chemicalbook.com Key expected signals for this compound would include aromatic protons from the benzyloxycarbonyl group (typically in the 7.3 ppm region), the benzylic protons (~5.1 ppm), the α-proton of the isoleucine moiety, and the various aliphatic protons of the isoleucine and dicyclohexylamine components. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. Based on data for D-isoleucine and dicyclohexylamine, the spectrum of the salt would exhibit distinct resonances for the carbonyl carbon of the carbamate and carboxylate groups, the aromatic carbons of the benzyl (B1604629) group, and the aliphatic carbons of both the isoleucine and dicyclohexylamine moieties. chemicalbook.comresearchgate.net Conformational information can be gleaned from the chemical shifts and coupling constants, providing insight into the preferred solution-state conformation of the molecule.
| Compound/Ion | ¹³C NMR Chemical Shift (ppm) - Representative Values |
| D-Isoleucine | Cα: ~59, Cβ: ~37, Cγ: ~25, Cγ': ~15, Cδ: ~11, C=O: ~176 |
| Dicyclohexylamine | Cα: ~53, Cβ: ~32, Cγ: ~25, Cδ: ~26 |
Note: The exact chemical shifts for this compound will vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is highly sensitive to the functional groups present in a molecule and the nature of intermolecular interactions.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key features would include:
N-H stretching vibrations: Broad bands in the region of 2500-3000 cm⁻¹ corresponding to the ammonium group of the dicyclohexylamine and the N-H of the carbamate.
C=O stretching vibrations: Strong absorptions around 1700-1730 cm⁻¹ for the urethane (B1682113) carbonyl and around 1550-1610 cm⁻¹ for the asymmetric stretching of the carboxylate anion.
C-N stretching vibrations: Bands in the fingerprint region.
Aromatic C-H and C=C stretching: Signals characteristic of the benzyl group.
The positions and shapes of these bands, particularly the N-H and C=O stretching vibrations, are indicative of the hydrogen bonding environment within the crystal lattice.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation
Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for confirming the stereochemical integrity of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light, which is directly dependent on its three-dimensional structure.
For Z-D-isoleucine, the "D" configuration at the alpha-carbon is the primary determinant of its chiroptical signature. In CD spectroscopy, N-protected D-amino acids typically exhibit Cotton effects with signs opposite to their L-counterparts. The electronic transitions of interest for this compound are the n → π* transition of the carboxylate group and the transitions associated with the benzyloxycarbonyl (Z) protecting group.
The CD spectrum of a D-amino acid derivative is expected to show a negative Cotton effect for the n → π* transition of the carboxyl group, typically observed in the 210-240 nm region. The aromatic chromophore of the Z-group introduces additional complexities, with π → π* transitions contributing to the spectrum at lower wavelengths (around 260-270 nm). The precise position and intensity of these bands are sensitive to the solvent environment and the conformation of the molecule.
Optical Rotatory Dispersion (ORD) provides complementary information. A plain negative ORD curve at longer wavelengths, becoming more strongly negative as it approaches the absorption maxima, would be anticipated for a simple D-amino acid. The presence of the Z-group would lead to a more complex anomalous dispersion curve, with troughs and peaks corresponding to the Cotton effects observed in the CD spectrum.
Table 1: Expected Chiroptical Data for this compound
| Spectroscopic Technique | Expected Observation | Wavelength Region (nm) | Inferred Structural Information |
|---|---|---|---|
| Circular Dichroism (CD) | Negative Cotton Effect | 210-240 | Confirmation of D-configuration at the α-carbon. |
| Circular Dichroism (CD) | Aromatic Transitions | 260-270 | Contribution from the benzyloxycarbonyl (Z) group. |
Theoretical Conformational Analysis and Molecular Modeling
The conformational landscape of this compound is complex, arising from the rotational freedom of the isoleucine side chain, the benzyloxycarbonyl protecting group, and the dicyclohexylamine counter-ion. Theoretical conformational analysis and molecular modeling are powerful tools to explore the preferred spatial arrangements of this ion pair.
Molecular modeling of this salt presents a challenge due to the non-covalent interactions between the carboxylate of the Z-D-isoleucine and the ammonium group of the dicyclohexylamine. The conformational flexibility of the dicyclohexyl rings, which can exist in various chair and boat conformations, further complicates the energy landscape.
A systematic conformational search would typically involve the exploration of the key dihedral angles:
ψ (N-Cα) and φ (Cα-C') of the isoleucine backbone.
χ1 and χ2 of the isoleucine side chain.
The dihedral angles defining the orientation of the benzyloxycarbonyl group.
The torsional angles within the dicyclohexylamine rings.
Energy minimization and molecular dynamics simulations using force fields optimized for biomolecules (such as AMBER or CHARMM) can be employed to identify low-energy conformers. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide more accurate energies and geometries for the most stable conformers identified through molecular mechanics.
In the absence of experimental crystal structure data, theoretical models provide the most detailed insight into the three-dimensional arrangement of this compound. These models are crucial for understanding how the molecule packs in the solid state and how it might interact with other molecules in solution.
Chirality, Stereoselective Applications, and Enantiopurification
Application of Z-D-Isoleucine Dicyclohexylamine (B1670486) Salt in Chiral Resolution Processes
Z-D-isoleucine dicyclohexylamine salt is utilized in the separation of racemic mixtures, a critical process in the pharmaceutical and chemical industries. The formation of dicyclohexylammonium (B1228976) (DCHA) salts is a preferred method for purifying N-protected amino acids, especially when the free acid is unstable or not easily crystallized. bachem.com This principle extends to its use as a chiral resolving agent. When introduced to a racemic mixture of a chiral acid, the enantiomerically pure Z-D-isoleucine (after liberation from its DCHA salt) or a related chiral amine can form diastereomeric salts. This strategy is a cornerstone of enantiomeric resolution. nih.gov The separation of isoleucine stereoisomers, which have two chiral centers, is a complex task often requiring specialized methods like chiral resolution labeling reagents or chromatography. nih.govresearchgate.net The use of diastereomeric salt formation provides a practical, scalable alternative for such challenging separations. rsc.org
Principles of Diastereomeric Salt Formation for Enantiomeric Enrichment
The resolution of enantiomers via diastereomeric salt formation is a classic and industrially significant method for obtaining chirally pure compounds. rsc.org The process is based on the reaction of a racemic mixture (a 1:1 mixture of two enantiomers, e.g., R-acid and S-acid) with an enantiomerically pure resolving agent (e.g., a chiral amine like dicyclohexylamine, or in other cases, an enantiopure acid reacting with a racemic base).
This reaction converts the pair of enantiomers into a pair of diastereomers. While enantiomers have identical physical properties (except for their interaction with polarized light), diastereomers have distinct physical and chemical properties, including solubility, melting point, and crystal structure.
Key Steps in Diastereomeric Salt Resolution:
Salt Formation: The racemic mixture is combined with the chiral resolving agent in a suitable solvent to form diastereomeric salts.
Fractional Crystallization: The key step involves exploiting the solubility differences between the two diastereomeric salts. By carefully selecting the solvent and controlling conditions like temperature, one diastereomer will preferentially crystallize from the solution, leaving the other dissolved.
Separation: The crystallized, less-soluble diastereomeric salt is separated by filtration.
Liberation: The separated diastereomer is then treated with an acid or base to break the salt and liberate the desired pure enantiomer from the resolving agent. bachem.com
This technique effectively enriches the mixture in one enantiomer, which can be further purified through subsequent recrystallizations to achieve high enantiomeric excess. rsc.org
Mechanisms of Chiral Recognition in the Crystallization of Dicyclohexylamine Salts
Chiral recognition during the crystallization of diastereomeric salts is a complex phenomenon governed by the subtle differences in the three-dimensional structures of the diastereomers. This structural variance leads to different intermolecular interactions within the crystal lattice, making one diastereomer more stable and less soluble than the other. rsc.org
The primary mechanisms driving this recognition include:
Hydrogen Bonding: The amine group of dicyclohexylamine and the carboxyl and carbonyl groups of the Z-D-isoleucine moiety form specific hydrogen bond networks. The precise spatial arrangement and strength of these bonds can differ significantly between the two diastereomeric salts.
Steric Hindrance: The bulky cyclohexyl groups of the dicyclohexylamine and the side chain of the amino acid create steric constraints that favor a specific packing arrangement for one diastereomer over the other.
Studies on similar systems, such as the resolution of dl-leucine (B559552) with a tartaric acid derivative, have shown that differences in crystal structures, thermodynamic properties, and intermolecular forces are what make the chiral resolution possible. rsc.org Molecular docking and structural analysis can provide insights into the specific binding affinities and interactions that govern chiral recognition. nih.gov
Optimization of Crystallization-Based Enantioseparation Techniques
To achieve efficient separation with high yield and enantiomeric purity, the crystallization process must be carefully optimized. The goal is to maximize the difference in solubility between the diastereomeric salts.
Key Optimization Parameters:
| Parameter | Description | Research Findings |
| Solvent System | The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. Often, mixtures of solvents are used to fine-tune solubility. | The liberation of amino acids from their DCHA salts can be performed in solvents like ethyl acetate (B1210297), t-butyl methyl ether, or isopropyl ether. bachem.com |
| Temperature and Cooling Rate | The temperature profile during crystallization affects nucleation and crystal growth. A slow, controlled cooling rate generally leads to larger, purer crystals. | Studies on L-isoleucine crystallization show that the crystallization temperature is significantly influenced by the cooling rate. mdpi.com |
| Supersaturation | Controlling the level of supersaturation is essential. If it is too high, spontaneous nucleation of both diastereomers can occur, leading to poor separation. | Analysis of L-isoleucine nucleation shows a relationship between the nucleation rate and the supersaturation of the solution. mdpi.com |
| Seeding | Introducing a small number of pure crystals (seeds) of the desired diastereomer can promote its crystallization and prevent the spontaneous nucleation of the undesired diastereomer. | This is a common industrial practice to improve the selectivity and reproducibility of fractional crystallization. |
| Multi-stage Crystallization | To achieve very high enantiomeric excess (ee), the process can be repeated. The enriched crystals from one stage are redissolved and recrystallized in a subsequent stage. | A multi-stage crystallization process was shown to significantly improve the ee value in the resolution of dl-leucine. rsc.org |
By systematically adjusting these parameters, the enantioseparation process can be made more efficient and scalable for industrial applications.
This compound as a Chiral Building Block in Asymmetric Synthesis
Beyond its role in resolution, this compound is a valuable chiral building block for asymmetric synthesis. The "Z" group (benzyloxycarbonyl) is a common protecting group for the amine function of amino acids, preventing it from undergoing unwanted reactions during peptide synthesis. innospk.com The dicyclohexylamine salt form provides a stable, easily handled, crystalline solid, which is often preferable to the free acid that may be an oil or difficult to crystallize. bachem.com
In peptide synthesis, the protected amino acid must first be liberated from its DCHA salt to yield the free acid. bachem.com This is typically achieved by suspending the salt in a solvent like ethyl acetate and adding an acid such as phosphoric acid, which protonates the dicyclohexylamine, allowing the free Z-D-isoleucine to be extracted into the organic phase. bachem.com
This liberated Z-D-isoleucine can then be used in standard peptide coupling reactions to be incorporated into a growing peptide chain. innospk.com The use of an enantiomerically pure building block like Z-D-isoleucine is fundamental to creating peptides with specific biological activities, as the stereochemistry of each amino acid residue is critical for the final three-dimensional structure and function of the peptide. researchgate.netchemimpex.com
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in determining the intrinsic properties of Z-D-isoleucine dicyclohexylamine (B1670486) salt. These calculations typically begin with the optimization of the molecular geometry of the individual ions: the Z-D-isoleucinate anion and the dicyclohexylammonium (B1228976) cation. Methods like Hartree-Fock or, more commonly, Density Functional Theory (DFT) with an appropriate basis set (e.g., 6-31G(d)) are employed to find the lowest energy conformations of each ion.
For the Z-D-isoleucinate anion, calculations would focus on the bond lengths, bond angles, and dihedral angles of the protected amino acid backbone and the orientation of the benzyloxycarbonyl protecting group and the isobutyl side chain. For the dicyclohexylammonium cation, the calculations would reveal the preferred conformations of the two cyclohexyl rings (likely chair conformations) and the geometry around the protonated nitrogen atom.
Once the individual ionic geometries are established, the geometry of the ion pair is optimized. This calculation is crucial for understanding the primary interactions that stabilize the salt. The key parameters derived from this calculation are the distances and angles of the hydrogen bonds between the ammonium (B1175870) protons of dicyclohexylamine and the carboxylate oxygen atoms of Z-D-isoleucine. The electronic structure analysis, including the distribution of electron density and the molecular electrostatic potential (MEP), would highlight the charge distribution and the regions of positive and negative potential, visually representing the ionic and hydrogen bonding interactions.
Table 1: Hypothetical Geometrical Parameters from Quantum Chemical Calculations
| Parameter | Description | Hypothetical Value |
|---|---|---|
| N-H···O Distance | Hydrogen bond length between DCHA and Z-D-isoleucine | 1.75 Å |
| N-H···O Angle | Hydrogen bond angle | 170° |
| C=O Bond Length | Carboxylate C=O bond in Z-D-isoleucine | 1.25 Å |
Density Functional Theory (DFT) Investigations of Salt Stability and Intermolecular Interactions
Density Functional Theory (DFT) is a powerful tool for investigating the stability of the Z-D-isoleucine dicyclohexylamine salt. By calculating the binding energy of the salt, which is the energy difference between the optimized salt complex and the sum of the energies of the individual, separated ions, one can quantify the stability of the salt in the gas phase.
Natural Bond Orbital (NBO) analysis can be performed on the DFT-optimized geometry to further dissect the intermolecular interactions. NBO analysis can quantify the charge transfer between the interacting orbitals of the two ions, providing a more detailed electronic picture of the hydrogen bonds and other stabilizing interactions.
Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Crystallization Dynamics
While gas-phase calculations provide fundamental insights, the behavior of this compound in solution is critical for its practical applications, such as purification by crystallization. Molecular Dynamics (MD) simulations can model the dynamic behavior of the salt in a solvent, typically water or an organic solvent like ethyl acetate (B1210297). bachem.comnih.gov
An MD simulation would involve placing one or more ion pairs in a simulation box filled with explicit solvent molecules. The system's evolution over time is then simulated by solving Newton's equations of motion for every atom. The interactions between atoms are described by a force field, such as AMBER or CHARMM, which are sets of parameters that define the potential energy of the system. nih.govnih.gov
From the MD trajectory, various properties can be analyzed. Radial distribution functions (RDFs) between the ions and solvent molecules can reveal the solvation structure, showing how the solvent molecules arrange themselves around the cation and anion. The dynamics of ion pairing (contact ion pairs vs. solvent-separated ion pairs) can be studied to understand the salt's dissociation and association behavior in solution. Furthermore, by running simulations at supersaturated concentrations, the initial stages of nucleation and crystallization can be observed, providing insights into the crystal growth mechanism. mdpi.com
Table 2: Key Analyses in MD Simulations of this compound
| Analysis | Purpose |
|---|---|
| Radial Distribution Function (RDF) | To understand the solvation shell structure around the ions. |
| Mean Square Displacement (MSD) | To calculate diffusion coefficients of the ions in solution. |
| Hydrogen Bond Analysis | To study the dynamics of hydrogen bonding between the ions and with the solvent. |
Prediction and Validation of Spectroscopic Data through Computational Methods
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. A particularly powerful application is the prediction of Nuclear Magnetic Resonance (NMR) spectra. github.ioresearchgate.netuncw.edu
DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts. uncw.edu This is especially useful for diastereomeric salts, where subtle differences in the chemical shifts of the D-amino acid salt versus the L-amino acid salt can be predicted and used to confirm the stereochemistry. nih.govnih.gov The process typically involves calculating the isotropic shielding constants for each nucleus in the optimized geometry and then referencing them to a standard like tetramethylsilane (B1202638) (TMS).
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations can help in assigning the experimentally observed vibrational bands to specific molecular motions, such as the stretches of the N-H bonds involved in hydrogen bonding and the symmetric and asymmetric stretches of the carboxylate group. Agreement between the predicted and experimental spectra serves as a strong validation of the computed molecular geometry and electronic structure. acs.org
Analysis of Thermodynamic and Kinetic Aspects of Salt Formation
Computational chemistry provides a framework for understanding the thermodynamics and kinetics of the formation of this compound. The Gibbs free energy of salt formation (ΔG) can be calculated from the computed electronic energies and the vibrational frequencies (which are used to determine the enthalpic and entropic contributions). A negative ΔG would indicate that the salt formation is a spontaneous process. nih.gov
Kinetic aspects, such as the energy barrier for the proton transfer from the carboxylic acid of Z-D-isoleucine to the dicyclohexylamine, can be investigated by locating the transition state structure for this reaction. The height of this energy barrier, known as the activation energy, determines the rate of the salt formation reaction.
Furthermore, computational studies can explore the relative thermodynamic stabilities of different polymorphs (crystal structures) of the salt. By comparing the lattice energies of various possible crystal packing arrangements, it may be possible to predict the most stable crystalline form, which is crucial for applications in pharmaceuticals and materials science.
Advanced Analytical Methodologies for Research Purity and Identity
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Z-D-isoleucine dicyclohexylamine (B1670486) salt. The method separates the main compound from any process-related impurities or degradation products. A typical approach involves reversed-phase chromatography, where the compound is eluted from a nonpolar stationary phase (e.g., C18) with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as trifluoroacetic acid (TFA).
Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. yakhak.org Purity analysis by HPLC with UV detection allows for the quantification of the main peak area relative to the total peak area, providing a precise measure of the compound's purity level. thermofisher.comgoogle.com
For determining enantiomeric excess, which is critical for ensuring the stereochemical integrity of the D-isoleucine component, specialized chiral HPLC methods are required. This analysis confirms that the salt is free from its L-isoleucine enantiomer and other diastereomers. nih.gov The development of such methods is crucial, as different stereoisomers can have vastly different biological activities. nih.gov
| Parameter | Condition |
|---|---|
| Instrument | UHPLC System with UV Detector |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 214 nm & 254 nm |
| Injection Volume | 2 µL |
The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP). yakhak.orgchromatographytoday.com The choice of CSP is the most critical factor for successful enantiomeric resolution. yakhak.org For amino acid derivatives like Z-D-isoleucine, several types of CSPs are effective:
Crown Ether-Based CSPs : These phases are particularly well-suited for separating D- and L-amino acid enantiomers. chromatographyonline.com The chiral recognition mechanism involves the formation of an inclusion complex between the protonated primary amino group of the analyte and the crown ether cavity. u-szeged.hu This primary interaction, along with further interactions, provides the necessary environment for chiral discrimination. u-szeged.hu
Polysaccharide-Based CSPs : Derivatives of cellulose (B213188) and amylose, such as phenylcarbamates, are widely used for their broad applicability. yakhak.org Coated versions of these CSPs often show better enantiomeric separation compared to their covalently bonded counterparts for certain analytes. yakhak.org
Macrocyclic Glycopeptide-Based CSPs : Phases based on selectors like teicoplanin or vancomycin (B549263) can separate a wide range of molecules, including N-protected amino acids. chromatographytoday.com
The selection of the appropriate CSP and mobile phase composition is an empirical process, often requiring screening of different column and solvent combinations to achieve optimal separation and resolution between the D- and L-isoleucine forms. chromatographytoday.com
Gas Chromatography (GC) for Volatile Component Analysis in Synthetic Research
Gas Chromatography (GC) is the primary method for analyzing volatile and semi-volatile organic impurities, particularly residual solvents that may be present from the synthesis and purification processes. pepdd.comnih.govshimadzu.com The presence of residual solvents is a critical quality attribute, as they can be toxic or affect the physical properties of the final compound. pepdd.comgcms.cz
In the context of Z-D-isoleucine dicyclohexylamine salt, GC analysis would target solvents used during the formation of the Z-protecting group (e.g., toluene) and the salt itself (e.g., ethyl acetate (B1210297), ethers), as well as any subsequent washing or crystallization steps. bachem.com The analysis is typically performed using a headspace GC system coupled with a Flame Ionization Detector (FID). pepdd.com Headspace sampling is suitable for low-boiling-point solvents, while direct injection can be used for solvents with higher boiling points. pepdd.com The method involves heating the sample in a sealed vial to partition the volatile solvents into the gas phase (headspace), which is then injected into the GC column.
The choice of GC column is critical, with polar columns such as those with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., INNOWAX) or mid-polar phases (e.g., Rtx-624) being common for separating a wide range of common laboratory solvents. shimadzu.comnih.gov
| Solvent | ICH Class | Typical Column | Detector |
|---|---|---|---|
| Methanol | Class 2 | BP 624 / Rtx-624 | FID |
| Dichloromethane | Class 2 | ||
| Toluene | Class 2 | ||
| Ethyl Acetate | Class 3 | ||
| Acetone | Class 3 |
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Impurity Profiling in Research Samples
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. It provides precise molecular weight information, confirms the identity of the compound, and is highly effective for impurity profiling. thermofisher.com
For molecular mass confirmation, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. In positive ion mode, the analysis would be expected to show peaks corresponding to the protonated dicyclohexylamine [C₁₂H₂₃N + H]⁺ and potentially the intact salt. After liberating the amino acid from its salt bachem.com, analysis would confirm the mass of the protonated Z-D-isoleucine molecule [C₁₄H₁₉NO₄ + H]⁺.
When coupled with liquid chromatography (LC-MS), the technique becomes a powerful tool for impurity profiling. thermofisher.comnih.gov It can detect and help identify impurities that may not be resolved by UV detection alone. thermofisher.com One significant challenge in amino acid analysis is differentiating isomeric impurities, such as isoleucine from leucine (B10760876), as they have identical masses. enovatia.com Advanced MS/MS (tandem mass spectrometry) techniques can address this. By inducing fragmentation of the parent ion, unique fragment patterns can be generated. For instance, the fragmentation of the immonium ions of leucine and isoleucine can yield different ratios of product ions, allowing for their differentiation. enovatia.com This capability is crucial for confirming the identity and purity of the isoleucine backbone in the compound.
Elemental Analysis for Stoichiometric Verification
Elemental Analysis (EA) provides the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This technique is fundamental for verifying the empirical formula and stoichiometry of a pure substance. For this compound, the molecular formula is C₂₆H₄₂N₂O₄, with a molecular weight of 462.63 g/mol .
The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values. A close agreement between the experimental and theoretical values provides strong evidence of the compound's purity and correct stoichiometric composition. This analysis confirms that the 1:1 salt between Z-D-isoleucine and dicyclohexylamine has formed correctly.
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 67.49% |
| Hydrogen (H) | 9.15% |
| Nitrogen (N) | 6.06% |
| Oxygen (O) | 17.30% |
Thermogravimetric Analysis (TGA) for Solvent Content and Thermal Stability Thresholds
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This technique is highly valuable for determining the presence of residual solvents or water and for assessing the thermal stability of the compound. researchgate.net
A typical TGA thermogram for this compound would show an initial, slight mass loss at temperatures below approximately 120°C, corresponding to the evaporation of any residual volatile solvents or adsorbed water. The compound is then expected to be stable up to a higher temperature, at which point decomposition begins. Amino acids typically decompose at well-defined temperatures, often between 185°C and 280°C. nih.govbiorxiv.org The decomposition of the salt would likely occur in distinct stages, possibly showing the loss of the dicyclohexylamine moiety followed by the decomposition of the Z-D-isoleucine component at a higher temperature. The onset temperature of major weight loss is a key indicator of the compound's thermal stability threshold.
Differential Scanning Calorimetry (DSC) for Investigating Phase Transitions and Crystallinity
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov It is used to study the thermal transitions of a material, such as melting, crystallization, and solid-state phase changes. mdpi.com
For a crystalline solid like this compound, DSC is primarily used to determine its melting point and enthalpy of fusion. A DSC thermogram of a pure, crystalline sample will exhibit a sharp, single endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature, which is a characteristic physical property and an important indicator of purity. The presence of impurities or a non-crystalline (amorphous) phase would typically result in a broadened melting peak at a lower temperature. The technique is also invaluable for studying polymorphism, the ability of a compound to exist in multiple crystalline forms, as different polymorphs will have distinct melting points and thermal profiles. mdpi.com
Applications in Advanced Organic Synthesis and Materials Science Non Clinical Focus
Utility as a Chiral Precursor in the Synthesis of Complex Organic Molecules
The inherent chirality of Z-D-isoleucine dicyclohexylamine (B1670486) salt makes it a valuable starting material for the asymmetric synthesis of complex organic molecules. The well-defined stereochemistry at the α- and β-carbons of the isoleucine moiety serves as a foundational chiral pool from which more elaborate stereochemically-rich structures can be built. In this context, the Z-D-isoleucine acts as a chiral auxiliary, a temporary stereogenic unit that guides the stereochemical outcome of subsequent chemical transformations. wikipedia.orgnih.gov
The general strategy involves the liberation of the free acid from its dicyclohexylamine (DCHA) salt, typically through treatment with a stronger acid like phosphoric acid. bachem.com The resulting N-Cbz-protected D-isoleucine can then be employed in a variety of stereoselective reactions. For instance, the carboxylate can be transformed into other functional groups, or the α-proton can be removed to form a chiral enolate, which can then react with electrophiles in a diastereoselective manner. This approach allows for the stereocontrolled formation of new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of unnatural amino acids, alkaloids, and other biologically active compounds with high enantiomeric purity. nih.govnih.gov The Cbz (benzyloxycarbonyl) protecting group can be readily removed under hydrogenolysis conditions, revealing the free amine for further functionalization without racemization of the chiral centers.
Integration into Peptide Synthesis as a Protected Amino Acid Building Block
Z-D-isoleucine dicyclohexylamine salt is a well-established reagent in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). innospk.com The "Z" or Cbz group, one of the earliest developed and still widely used Nα-protecting groups, effectively prevents the amine from participating in unwanted side reactions during peptide bond formation. acs.org The choice of a D-amino acid is significant for creating peptides with modified structures and functions, as the incorporation of non-proteinogenic amino acids can enhance proteolytic stability and modulate biological activity. nih.gov
The dicyclohexylamine (DCHA) salt form offers several practical advantages. N-protected amino acids are often oils or amorphous solids that can be difficult to purify and handle. bachem.com The formation of a DCHA salt typically results in a stable, crystalline solid with a sharp melting point, facilitating purification by recrystallization and improving shelf-life. bachem.com Before its use in a peptide synthesizer, the free N-Cbz-D-isoleucine is regenerated from the salt. bachem.com In SPPS, the protected amino acid is then activated and coupled to the free N-terminal of the growing peptide chain, which is anchored to a solid support. acs.org This cycle of deprotection and coupling is repeated to build the desired peptide sequence.
| Property | Description | Reference |
| Compound Name | This compound | |
| Synonyms | N-Cbz-D-isoleucine DCHA salt, N-Benzyloxycarbonyl-D-isoleucine dicyclohexylammonium (B1228976) salt | innospk.comnih.gov |
| Molecular Formula | C26H42N2O4 | nih.gov |
| Molecular Weight | 446.6 g/mol | nih.gov |
| Form | Crystalline solid | bachem.com |
| Function in Peptide Synthesis | Protected amino acid building block | innospk.com |
Exploration in Supramolecular Chemistry and Crystal Engineering for Ordered Architectures
The structure of this compound, with its multiple hydrogen bond donors (the ammonium (B1175870) and carbamate (B1207046) N-H groups) and acceptors (the carboxylate and carbamate carbonyl oxygens), makes it an interesting candidate for studies in supramolecular chemistry and crystal engineering. These non-covalent interactions can direct the self-assembly of the molecules into well-defined, ordered, three-dimensional architectures in the solid state.
The formation of the dicyclohexylammonium salt itself is a prime example of crystal engineering, where a non-crystalline or poorly crystalline free acid is converted into a robust crystalline solid. bachem.comgoogle.comgoogle.com The study of the crystal packing of such salts can provide insights into the nature of intermolecular forces and how they can be used to design new materials with specific properties. The chirality of the isoleucine component can lead to the formation of chiral supramolecular assemblies, which are of interest for applications in chiral recognition and separation. While specific studies on the supramolecular structures of this compound are not widely reported, the principles of crystal engineering with amino acid derivatives are well-established.
Potential Applications in the Development of Chiral Catalysts or Reagents
Amino acids and their derivatives are increasingly being used as precursors for the synthesis of chiral ligands for asymmetric catalysis. mdpi.com The chiral backbone of D-isoleucine can be incorporated into more complex molecular frameworks, such as phosphines, oxazolines, or salen-type ligands, which can then coordinate with transition metals to form highly effective and enantioselective catalysts. acs.orgmdpi.com
The synthesis of such a ligand from Z-D-isoleucine would involve the chemical modification of both the N-terminus and the C-terminus. The free acid, obtained after removal of the DCHA salt, could be coupled with other molecules to build the ligand scaffold. The stereocenters of the D-isoleucine would be positioned to create a chiral environment around the metal center of the catalyst, enabling it to control the stereochemical outcome of a variety of chemical reactions, such as hydrogenations, cross-couplings, or aldol (B89426) reactions. nih.govfrontiersin.org For instance, amino acid-derived ligands have been successfully employed in palladium-catalyzed cross-coupling reactions and zirconium-catalyzed enantioselective additions to imines. mdpi.com While Z-D-isoleucine itself is not the final catalyst, it serves as a readily available and stereochemically defined starting material for the synthesis of these powerful tools in asymmetric synthesis. acs.orgnih.govfrontiersin.org
Role in the Preparation of Advanced Materials with Defined Stereochemistry
The stereochemistry of precursor molecules can be translated into the macroscopic properties of advanced materials. Chiral amino acid derivatives, such as Z-D-isoleucine, are being explored as building blocks for the creation of materials with defined stereochemistry, including chiral polymers and nanoporous materials. nih.govacs.org
For example, amino acid-based ionic liquids have been used as precursors to synthesize chiral nanoporous carbons with high surface areas. nih.gov These materials exhibit enantioselectivity and have potential applications in chiral separations and sensing. The defined stereochemistry of the D-isoleucine precursor could be used to impart a specific handedness to the pores of such a material. Furthermore, the polymerization of chiral monomers derived from amino acids can lead to the formation of helical polymers, where the stereochemistry of the monomer unit dictates the screw-sense of the polymer chain. rsc.org Such materials can exhibit unique chiroptical properties and have potential applications in optics and catalysis. The ability to control the stereochemistry at the molecular level with precursors like Z-D-isoleucine is a key step in the bottom-up fabrication of these sophisticated functional materials.
Future Research Directions and Emerging Paradigms
Investigation of Alternative Counterions for Enhanced Salt Formation and Crystallization
The dicyclohexylamine (B1670486) (DCHA) counterion in Z-D-isoleucine dicyclohexylamine salt is utilized to facilitate the crystallization and purification of the N-benzyloxycarbonyl (Z)-protected D-isoleucine. bachem.com However, the quest for improved physicochemical properties, such as solubility and thermal stability, has spurred investigations into alternative counterions. The choice of a counterion can significantly influence the properties of the resulting salt. nih.gov
Research in this area focuses on screening a diverse library of counterions, including both acidic and basic moieties, to identify candidates that can form salts with more desirable characteristics. For instance, studies on the drug ciprofloxacin have shown that using amino acids like L-glutamic acid and L-aspartic acid as counterions can significantly improve solubility. A similar approach could be applied to Z-D-isoleucine, where various amino acids or other organic bases could be tested as alternatives to DCHA.
Key research findings in the broader field of salt formation that could be applied to Z-D-isoleucine include:
Systematic Screening: Employing high-throughput screening techniques to rapidly evaluate a wide range of potential counterions. veranova.com
Predictive Modeling: Utilizing computational models to predict the likelihood of salt formation and the potential properties of the resulting salts, thus narrowing down experimental screening.
Characterization of Novel Salts: Thoroughly characterizing any newly formed salts using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine their solid-state properties. veranova.com
The potential benefits of identifying a superior counterion for Z-D-isoleucine are substantial, potentially leading to more efficient purification processes, improved handling characteristics, and enhanced performance in subsequent synthetic steps.
Integration of this compound Synthesis into Flow Chemistry Platforms
Flow chemistry, or continuous flow processing, is emerging as a powerful alternative to traditional batch synthesis, offering advantages in terms of safety, efficiency, and scalability. syrris.com The integration of the synthesis of chiral compounds like this compound into flow chemistry platforms is a promising area of research. nih.gov
Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. chiralquest.com For the synthesis of this compound, a flow process could involve the continuous reaction of Z-D-isoleucine with dicyclohexylamine in a microreactor, followed by in-line purification and crystallization. This approach can significantly reduce reaction times compared to batch processes. nih.gov
Current research in flow chemistry relevant to this compound includes:
Multi-step Synthesis: Developing telescoped flow syntheses where multiple reaction steps are performed sequentially in a continuous stream without isolating intermediates. syrris.com
In-line Analysis: Incorporating process analytical technology (PAT) for real-time monitoring and optimization of the reaction. jddhs.com
Automated Platforms: Utilizing automated flow synthesis platforms to rapidly screen reaction conditions and optimize the synthesis process. chemrxiv.org
The adoption of flow chemistry for the production of this compound could lead to a more streamlined, cost-effective, and safer manufacturing process.
Green Chemistry Approaches for Sustainable Production and Purification
The principles of green chemistry are increasingly being applied to pharmaceutical and fine chemical manufacturing to minimize environmental impact. For the production of this compound, several green chemistry approaches can be explored to create a more sustainable process.
Key areas of focus for greening the synthesis and purification include:
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical CO2, or bio-based solvents. This reduces the environmental footprint and potential for worker exposure to hazardous materials.
Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste. mdpi.com Enzymes, for example, can operate under mild conditions and exhibit high selectivity, making them ideal for chiral syntheses.
Waste Minimization: Designing synthetic routes with high atom economy to minimize the generation of byproducts. jddhs.com This aligns with the core principles of reducing waste at the source.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce energy consumption and reaction times. mdpi.comjddhs.com
By integrating these green chemistry principles, the production of this compound can become more environmentally friendly and economically viable.
Machine Learning and Data Science Applications in Predicting Salt Properties and Behavior
Machine learning and data science are rapidly developing tools that can accelerate the discovery and optimization of chemical processes. arxiv.org In the context of this compound, these computational approaches can be used to predict various properties and behaviors, thereby guiding experimental work.
Machine learning models can be trained on existing data to predict:
Crystal Structure and Properties: Predicting the crystal structure, volume, and enthalpy of organic salts based on their molecular structure. researchgate.netarxiv.orgdigitellinc.com This can help in identifying promising alternative counterions with desirable solid-state properties.
Crystallization Behavior: Using advanced image analysis and deep learning to predict the morphology of salt crystals under different conditions, which is crucial for controlling the crystallization process. acs.org
Reaction Optimization: Applying machine learning algorithms to optimize reaction conditions for the synthesis of the salt, leading to improved yields and reduced experimental effort.
By leveraging the predictive power of machine learning, researchers can more efficiently design experiments and downselect the most promising candidates for further investigation, ultimately accelerating the development of improved processes for this compound. arxiv.orgresearchgate.netarxiv.orgdigitellinc.com
Design and Synthesis of Analogous Chiral Salts for Broader Stereochemical Control
The formation of diastereomeric salts with a chiral resolving agent is a classical and widely used method for the separation of enantiomers. wikipedia.org this compound itself can be considered in the broader context of chiral salts used for stereochemical control. Future research in this area is focused on the rational design and synthesis of novel chiral salts with enhanced resolving power and broader applicability.
Key research directions include:
Novel Chiral Resolving Agents: Synthesizing new chiral acids and bases to expand the toolkit of resolving agents available for separating racemic mixtures. veranova.com
Understanding Diastereomeric Interactions: Utilizing computational and experimental techniques to gain a deeper understanding of the intermolecular interactions that govern the formation and crystallization of diastereomeric salts. This knowledge can guide the design of more effective resolving agents.
Stereoselective Synthesis: Developing stereoselective synthetic methods that provide direct access to the desired enantiomer, thereby avoiding the need for classical resolution. researchgate.net However, chiral resolution remains a valuable tool, especially for large-scale production.
Q & A
Advanced Research Question
- Isotopic Labeling: Use deuterated analogs (e.g., D₃-dicyclohexylamine) to avoid signal overlap with the analyte.
- Matrix Calibration: Prepare calibration curves in biological matrices (e.g., plasma) to account for ion suppression/enhancement.
- Chromatographic Separation: Pair UPLC with a C18 column to resolve the salt from endogenous compounds .
What safety protocols are critical when handling dicyclohexylamine-containing compounds?
Basic Research Question
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant suits, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of amine vapors.
- Spill Management: Neutralize with dilute acetic acid and adsorb with vermiculite.
- Disposal: Follow hazardous waste regulations for amine salts .
How can researchers leverage this salt in enantioselective synthesis?
Advanced Research Question
The chiral dicyclohexylamine counterion can induce asymmetry in catalytic processes. For example, in asymmetric hydrogenation, the salt’s stereochemistry templates the formation of enantiomerically pure products. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
What computational tools aid in predicting the salt’s physicochemical properties?
Advanced Research Question
- Molecular Dynamics (MD): Simulate solubility parameters in different solvents.
- COSMO-RS: Predict partition coefficients (log P) for solvent extraction optimization.
- Mercury Software: Analyze hydrogen-bonding networks from XRD data to guide crystallization strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
